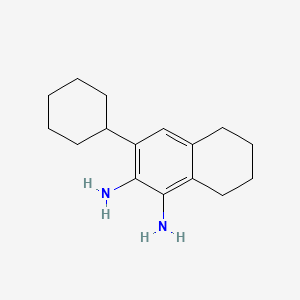
1,2-naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro- is an organic compound with the molecular formula C16H24N2 It is a derivative of naphthalene, featuring a cyclohexyl group and tetrahydro modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro- typically involves the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrogenation: The final step involves the hydrogenation of the naphthalene ring to form the tetrahydro derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and efficient separation and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, sulfonic acids, and other electrophiles in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2-naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Naphthalenediamine: Lacks the cyclohexyl and tetrahydro modifications.
3-Cyclohexyl-1,2-diaminobenzene: Similar structure but without the naphthalene backbone.
5,6,7,8-Tetrahydro-1,2-naphthalenediamine: Lacks the cyclohexyl group.
Uniqueness
1,2-Naphthalenediamine,3-cyclohexyl-5,6,7,8-tetrahydro- is unique due to the combination of the cyclohexyl group and tetrahydro modifications on the naphthalene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
101438-13-5 |
|---|---|
Molekularformel |
C16H24N2 |
Molekulargewicht |
244.382 |
IUPAC-Name |
3-cyclohexyl-5,6,7,8-tetrahydronaphthalene-1,2-diamine |
InChI |
InChI=1S/C16H24N2/c17-15-13-9-5-4-8-12(13)10-14(16(15)18)11-6-2-1-3-7-11/h10-11H,1-9,17-18H2 |
InChI-Schlüssel |
HPJHXCPPRGKOAU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C(=C3CCCCC3=C2)N)N |
Synonyme |
1,2-Naphthalenediamine, 3-cyclohexyl-5,6,7,8-tetrahydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)

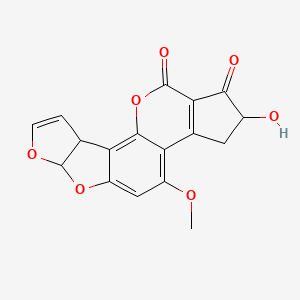
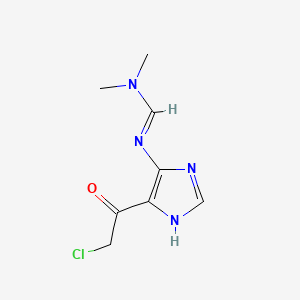
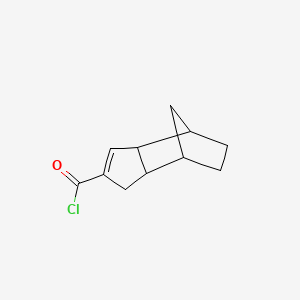
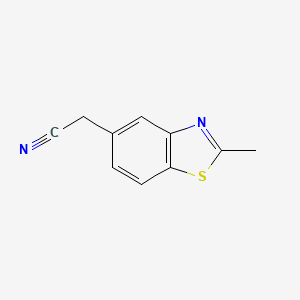

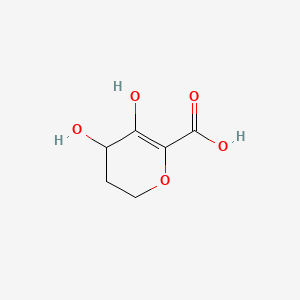
![6-Thia-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B561381.png)

![1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol](/img/structure/B561383.png)
